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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290 Get Quote

CAS Number: 2836-69-3

This technical guide provides a comprehensive overview of 6-Fluoro-N,N-diethyltryptamine
(6-F-DET), a synthetic tryptamine derivative. The information is intended for researchers,

scientists, and drug development professionals, focusing on its chemical properties,

pharmacological profile, and the experimental methodologies used for its characterization.

Chemical and Physical Properties
6-F-DET, also known as 6-fluoro-N,N-diethyltryptamine, is a substituted tryptamine.[1] Its

core structure consists of an indole ring fluorinated at the 6-position, with a diethylaminoethyl

side chain attached to the third position of the indole nucleus.

Property Value Reference

CAS Number 2836-69-3 [1][2]

Chemical Formula C₁₄H₁₉FN₂ [1][2]

Molar Mass 234.318 g·mol⁻¹ [1]

Appearance Solid -

Solubility
Soluble in organic solvents

such as ethanol and DMSO.
-
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Synthesis
While a specific, detailed, step-by-step synthesis protocol for 6-F-DET is not readily available in

the reviewed literature, the general synthesis of N,N-dialkylated tryptamines can be achieved

through methods like the Fischer indole synthesis followed by appropriate functional group

manipulations. One common approach involves the reductive amination of a suitable

tryptamine precursor.[3]

A potential synthetic route could involve the reaction of 6-fluoroindole with oxalyl chloride,

followed by reaction with diethylamine to form the corresponding glyoxylamide. Subsequent

reduction of the amide and the indole ring system would yield 6-F-DET.

Pharmacological Profile
Mechanism of Action
6-F-DET is characterized as a partial agonist at the serotonin 5-HT2A receptor.[1] This receptor

is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically initiates a

signaling cascade through the Gq alpha subunit.

Pharmacodynamics
A notable characteristic of 6-F-DET is its lack of psychedelic effects in humans, despite its

structural similarity to known psychedelic tryptamines like N,N-diethyltryptamine (DET).[1][4]

This is corroborated by preclinical studies where 6-F-DET does not induce the head-twitch

response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[1] The prevailing

hypothesis for this observation is that 6-F-DET acts as a weak partial agonist of the Gq

signaling pathway at the 5-HT2A receptor.[1] It is believed that a certain threshold of Gq

activation is necessary to elicit psychedelic effects, and 6-F-DET's efficacy falls below this

threshold.[5]

Quantitative Pharmacological Data
Specific binding affinity (Ki) and functional potency (EC50) values for 6-F-DET at the 5-HT2A

receptor are not widely reported in publicly available literature. However, its affinity for this

receptor has been confirmed.[6][7][8] For context, the related compound 6-fluoro-N,N-

dimethyltryptamine (6-F-DMT) has shown affinity for the 5-HT2A receptor, though with

conflicting reports on its potency.[9] The pharmacokinetic profile of 6-F-DET, including its
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absorption, distribution, metabolism, and excretion (ADME), has not been extensively studied.

The introduction of a fluorine atom can significantly alter the metabolic stability and

pharmacokinetic properties of a molecule.[10][11]

Experimental Protocols
5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 6-F-DET for the 5-HT2A receptor.

Methodology: A radioligand binding assay is a standard method. This typically involves

incubating cell membranes expressing the 5-HT2A receptor with a known radiolabeled

antagonist (e.g., [³H]ketanserin or [³H]spiperone) and varying concentrations of the test

compound (6-F-DET). The amount of radioligand displaced by the test compound is measured,

allowing for the calculation of the inhibitory constant (Ki).

Experimental Workflow:

Preparation

Incubation Separation & Measurement Data Analysis

Prepare cell membranes
expressing 5-HT2A receptors

Incubate membranes, radioligand,
and 6-F-DET

Prepare radioligand and
varying concentrations of 6-F-DET

Separate bound and free radioligand
(e.g., filtration)

Quantify bound radioactivity
(e.g., scintillation counting) Calculate IC50 and Ki values
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Figure 1. Workflow for a 5-HT2A receptor binding assay.

Head-Twitch Response (HTR) Assay in Rodents
Objective: To assess the in vivo psychedelic-like activity of 6-F-DET.

Methodology: The head-twitch response is a rapid, rotational head movement in rodents that is

a characteristic behavioral effect of serotonergic hallucinogens. The frequency of head twitches
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is counted over a specified period after administration of the test compound. A lack of a

significant increase in HTR compared to a vehicle control suggests a lack of psychedelic-like

effects.

Experimental Workflow:

Animal Preparation Compound Administration Observation Data Analysis

Acclimatize animals
to the testing environment

Administer 6-F-DET or vehicle control
(e.g., intraperitoneally)

Observe and record
head-twitch responses
for a defined period

Compare HTR frequency
between 6-F-DET and control groups

Click to download full resolution via product page

Figure 2. Experimental workflow for the head-twitch response assay.

Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq protein pathway. Upon agonist binding,

the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C

(PKC).
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Figure 3. Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion
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6-F-DET is a valuable research tool for investigating the nuanced pharmacology of the 5-HT2A

receptor. Its characteristic as a non-psychedelic partial agonist provides a unique opportunity to

dissect the signaling pathways that differentiate psychedelic from non-psychedelic effects

mediated by this receptor. Further research is warranted to fully elucidate its quantitative

pharmacological parameters, detailed synthesis, and pharmacokinetic profile to better

understand its potential applications in neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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